molecular formula C11H10O2 B2591772 1,2-Dihydronaphthalene-1-carboxylic acid CAS No. 16827-42-2

1,2-Dihydronaphthalene-1-carboxylic acid

Cat. No.: B2591772
CAS No.: 16827-42-2
M. Wt: 174.199
InChI Key: XEKCTIFQAYFUSM-UHFFFAOYSA-N
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Description

Structural Features and Core Scaffolding Significance

The core structure of 1,2-dihydronaphthalene-1-carboxylic acid features a dihydronaphthalene scaffold, which is a bicyclic aromatic hydrocarbon where one of the two rings is partially saturated. This combination of an aromatic ring fused to a partially hydrogenated ring imparts a unique conformational character to the molecule. The presence of a carboxylic acid group at the C-1 position introduces a key functional handle and a chiral center, making the molecule inherently asymmetric.

The dihydronaphthalene framework itself is a significant scaffold in medicinal chemistry and materials science. nih.gov Derivatives of this structure are found in a variety of natural products and biologically active compounds, including some with potential anticancer properties. The partial saturation of one ring allows for greater three-dimensional complexity compared to planar naphthalene (B1677914), which can be crucial for specific interactions with biological targets.

Key Structural Aspects:

Chirality: The C-1 carbon, bonded to the carboxylic acid, a hydrogen, the C-2 carbon of the dihydro-ring, and the aromatic ring, is a stereocenter. This means the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of single enantiomers is a key focus in modern organic chemistry, as different enantiomers of a drug can have vastly different biological activities. nih.govenamine.netresearchgate.net

Conformational Flexibility: The dihydronaphthalene ring system is not planar and can adopt different conformations. The specific conformation can influence the molecule's reactivity and its ability to bind to enzymes or receptors.

Functional Group Reactivity: The carboxylic acid group is a versatile functional group that can undergo a wide range of chemical transformations, such as esterification, amidation, and reduction, allowing for the introduction of diverse molecular fragments.

Importance as a Synthetic Building Block for Complex Molecules

Chiral building blocks are essential for the efficient synthesis of complex, single-enantiomer drugs and natural products. this compound, particularly in its enantiomerically pure form, represents a valuable chiral building block. Its rigid bicyclic structure can serve as a scaffold to control the spatial arrangement of other functional groups in a target molecule.

While specific examples of complex molecules synthesized directly from this compound are not extensively reported, the broader class of dihydronaphthalene derivatives has been utilized in the synthesis of various important compounds. For instance, related dihydronaphthalene structures are key intermediates in the synthesis of certain lignans, a class of natural products with diverse biological activities. nih.gov The enantioselective synthesis of related 1,2-dihydronaphthalene-1-carbaldehydes has been developed, highlighting the utility of this structural motif in accessing chiral molecules. nih.gov

The general strategy for using such a building block would involve:

Enantioselective Synthesis or Resolution: Obtaining the carboxylic acid in a single enantiomeric form.

Functional Group Manipulation: Transforming the carboxylic acid into other functional groups as required for the target molecule.

Further Elaboration: Building upon the dihydronaphthalene scaffold to construct the final complex molecule.

Overview of Research Trajectories on Dihydronaphthalene Carboxylic Acids

Research on dihydronaphthalene derivatives, including those bearing carboxylic acid groups, has followed several key trajectories:

Development of Synthetic Methodologies: A significant area of research has been the development of new and efficient methods for the synthesis of the dihydronaphthalene ring system. These methods include intramolecular Diels-Alder reactions, transition-metal-catalyzed cyclizations, and ring-expansion reactions. nih.gov The synthesis of aryldihydronaphthalene derivatives, which are common in natural products, has been a particular focus. rsc.org

Asymmetric Synthesis: Given the importance of chirality, much effort has been dedicated to the development of asymmetric syntheses of dihydronaphthalene derivatives. This includes the use of chiral catalysts and chiral auxiliaries to control the stereochemistry of the products. nih.govresearchgate.net The enantioselective synthesis of related structures like 1,2-dihydronaphthalene-1-ols demonstrates the progress in this area.

Applications in Total Synthesis: Dihydronaphthalene derivatives have been employed as key intermediates in the total synthesis of natural products. Their rigid framework and defined stereochemistry make them ideal for constructing complex molecular architectures. nih.gov

Medicinal Chemistry: The dihydronaphthalene scaffold is of interest to medicinal chemists due to its presence in biologically active molecules. Research in this area involves the synthesis of novel dihydronaphthalene derivatives and the evaluation of their biological activities, for example, as modulators of the N-formyl peptide receptor like-1 (FPRL-1) receptor. google.com

While specific research on this compound itself is limited, the broader trends in dihydronaphthalene chemistry underscore its potential as a valuable and versatile molecule in organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 16827-42-2
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.19 g/mol
Appearance Not specified in literature
Melting Point Not specified in literature
Boiling Point Not specified in literature
Solubility Expected to be soluble in organic solvents and sparingly soluble in water.

Table 2: Spectroscopic Data of this compound (Predicted/General)

Spectroscopy Characteristic Features
¹H NMR Aromatic protons, vinylic protons, aliphatic protons in the dihydronaphthalene ring, and a downfield signal for the carboxylic acid proton.
¹³C NMR Signals for aromatic carbons, vinylic carbons, aliphatic carbons, and a downfield signal for the carbonyl carbon of the carboxylic acid.
IR Spectroscopy A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-H stretches for aromatic and aliphatic protons.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-6,10H,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKCTIFQAYFUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,2 Dihydronaphthalene 1 Carboxylic Acid and Its Derivatives

Asymmetric Synthesis Approaches

The development of asymmetric catalytic reactions has provided powerful tools for the construction of enantioenriched cyclic compounds. The following sections explore various chiral catalysis approaches that have been successfully applied to the synthesis of 1,2-dihydronaphthalene (B1214177) derivatives.

Chiral Catalysis in Cyclization Reactions

A notable advancement in the synthesis of chiral 1,2-dihydronaphthalene scaffolds involves the copper-catalyzed intramolecular reductive cyclization of readily available benz-tethered 1,3-dienes that contain a ketone functional group. This method yields biologically relevant 1,2-dihydronaphthalene-1-ol derivatives with high levels of enantioselectivity and diastereoselectivity. nih.gov These alcohol derivatives serve as direct precursors to the corresponding carboxylic acids through oxidation.

The reaction proceeds via in situ generated (Z)- and (E)-allylcopper intermediates from the diene and a copper catalyst. These intermediates undergo isomerization, with the (E)-allylcopper form preferentially undergoing intramolecular allylation of the ketone through a six-membered boatlike transition state. This key step dictates the stereochemical outcome of the product. Subsequent protonation of the resulting syn-alkoxycopper intermediate furnishes the desired syn-configured alcohol product and regenerates the active copper-hydride catalyst. nih.gov

The versatility of this methodology is demonstrated by its tolerance to a variety of substituents on both the aromatic ring and the ketone, consistently providing good yields and excellent stereocontrol.

Table 1: Copper-Catalyzed Intramolecular Reductive Cyclization of Benz-Tethered 1,3-Dienes

Reaction conditions typically involve a copper catalyst with a chiral ligand, a silane (B1218182) reducing agent, and a suitable solvent.

EntryYield (%)dr (syn:anti)ee (%)
1HMe85>20:195
24-MeMe82>20:194
34-OMeMe80>20:193
44-ClMe88>20:196
5HEt83>20:194
6HPh75>20:190

Chiral Brønsted acids have emerged as powerful and environmentally benign catalysts for a range of asymmetric transformations. Notably, (+)-tartaric acid has been successfully employed to catalyze the enantioselective [4+2] cycloaddition (Diels-Alder reaction) between isochromene acetals and vinylboronates. acs.orgnih.gov This methodology provides access to 1,2-dihydronaphthalene-1-carbaldehydes, which can be readily oxidized to the target 1,2-dihydronaphthalene-1-carboxylic acids.

The reaction is often enhanced by the presence of a Lewis acid co-catalyst, such as a lanthanide triflate salt. acs.orgnih.gov The proposed mechanism involves the Brønsted acid-catalyzed formation of a pyrylium (B1242799) intermediate from the isochromene acetal, which then undergoes a highly stereoselective Diels-Alder reaction with the vinylboronate. The chirality of the tartaric acid catalyst directs the facial selectivity of the cycloaddition, leading to high enantiomeric excesses in the resulting dihydronaphthalene products. nih.gov This method demonstrates excellent diastereoselectivity, typically yielding a single diastereomer. acs.orgnih.gov

The reaction accommodates a variety of substituents on the isochromene acetal, affording the desired products in good yields and with high levels of stereocontrol.

Table 2: Tartaric Acid-Catalyzed Enantioselective [4+2] Cycloaddition

Reaction conditions typically involve (+)-tartaric acid as the catalyst, often in combination with a Lewis acid like Ho(OTf)₃, in an appropriate solvent.

EntryIsochromene Acetal Substituent (R)VinylboronateYield (%)erdr
1H(E)-prop-1-en-1-ylboronic acid pinacol (B44631) ester8595:5>99:1
26-Me(E)-prop-1-en-1-ylboronic acid pinacol ester8294:6>99:1
36-OMe(E)-prop-1-en-1-ylboronic acid pinacol ester7893:7>99:1
47-Cl(E)-prop-1-en-1-ylboronic acid pinacol ester8896:4>99:1
5H(E)-styrylboronic acid pinacol ester7592:8>99:1
68-Br(E)-prop-1-en-1-ylboronic acid pinacol ester8695:5>99:1

N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for a wide array of chemical transformations. In the context of 1,2-dihydronaphthalene synthesis, oxidative NHC catalysis has been utilized to achieve the diastereo- and enantioselective cascade annulation of benzodiketones with α,β-unsaturated aldehydes (enals). This process constructs the 1,2-dihydronaphthalene core with two adjacent stereocenters in high yields and with excellent stereocontrol.

The proposed reaction mechanism involves a cascade sequence initiated by the Michael addition of the NHC-bound acylazolium intermediate (formed from the enal) to the benzodiketone. This is followed by an intramolecular aldol (B89426) reaction, lactone formation, and subsequent decarboxylation to afford the final 1,2-dihydronaphthalene product. The chiral NHC catalyst effectively controls the stereochemistry throughout this cascade process.

A key advantage of this methodology is the ability to generate highly functionalized dihydronaphthalene products that can be further elaborated into other valuable molecules, such as alcohols, amides, and epoxides.

Table 3: NHC-Catalyzed Cascade Annulation of Benzodiketones and Enals

Reaction conditions typically involve a chiral triazolium salt (NHC precursor), a base, and an oxidant in a suitable solvent.

EntryBenzodiketone Substituent (R¹)Enal (R²)Yield (%)dree (%)
1HCinnamaldehyde95>20:198
24-MeCinnamaldehyde92>20:197
34-OMeCinnamaldehyde88>20:196
44-ClCinnamaldehyde97>20:199
5HCrotonaldehyde8519:195
65-BrCinnamaldehyde96>20:198

A powerful strategy for the synthesis of chiral 1,2-dihydronaphthalene derivatives is the iridium-catalyzed asymmetric ring-opening (ARO) of N-substituted azabenzonorbornadienes using carboxylic acids as nucleophiles. nih.govnih.gov This reaction provides access to trans-1,2-dihydronaphthalene products that incorporate an allylic carboxylate moiety, which is structurally very similar to the target carboxylic acid. nih.govnih.gov

The reaction proceeds with high enantioselectivity, and the use of an iridium catalyst is crucial for achieving the desired anti-stereoselective outcome. nih.gov The trans-configuration of the products has been confirmed by X-ray crystallography. nih.gov This methodology exhibits a broad substrate scope with respect to both the azabenzonorbornadiene and the carboxylic acid nucleophile, tolerating a range of functional groups. nih.gov

Table 4: Iridium-Catalyzed Asymmetric Ring-Opening of Azabenzonorbornadienes

Reaction conditions typically involve an iridium precursor, a chiral ligand, and a base in an appropriate solvent.

EntryN-Substituent (R¹)Carboxylic Acid (R²COOH)Yield (%)ee (%)
1BocAcetic acid8594
2BocBenzoic acid8996
3TsAcetic acid8292
4Ts4-Methoxybenzoic acid8695
5BocPivalic acid7890
6CbzAcetic acid8493

The rhodium(I)-catalyzed asymmetric addition of organoboronic acids to oxabicyclic alkenes represents a highly effective method for asymmetric ring-opening (ARO). nih.gov This reaction proceeds under very mild conditions and offers a pathway to enantioenriched dihydronaphthalene derivatives. The reaction is characterized by high yields, excellent diastereoselectivity, and high enantioselectivity. nih.gov

The versatility of this method is highlighted by its compatibility with a wide range of electronically diverse organoboronic acids. The products of this reaction are cis-1,2-disubstituted dihydronaphthalenes, which are valuable precursors for further synthetic transformations.

Table 5: Rhodium-Catalyzed Asymmetric Ring-Opening of Oxabicyclic Alkenes with Organoboronic Acids

Reaction conditions typically involve a rhodium(I) precursor, a chiral phosphine (B1218219) ligand, and a base in a suitable solvent system.

EntryOxabicyclic AlkeneOrganoboronic AcidYield (%)ee (%)
1OxabenzonorbornadienePhenylboronic acid9598
2Oxabenzonorbornadiene4-Methoxyphenylboronic acid9297
3Oxabenzonorbornadiene4-Chlorophenylboronic acid9699
4OxabenzonorbornadieneVinylboronic acid pinacol ester8895
5Oxabenzonorbornadiene3-Thienylboronic acid9096
67-OxanorbornenePhenylboronic acid8594

Stereoselective Functionalization of Naphthalene (B1677914) Systems

The direct, stereoselective functionalization of the naphthalene core represents a powerful strategy for the synthesis of enantioenriched 1,2-dihydronaphthalene derivatives. Key to this approach is the control of stereochemistry during the addition of nucleophiles to the aromatic system.

Addition of Organolithium Reagents to Unprotected Naphthalenecarboxylic Acids

A direct and efficient route to 1,1,2- and 1,2,2-trisubstituted 1,2-dihydronaphthalenes involves the stereospecific 1,4-addition of organolithium reagents to unprotected 1- and 2-naphthalenecarboxylic acids. acs.org This method circumvents the need for protecting groups on the carboxylic acid functionality. The general mechanism for the addition of organolithium reagents to carboxylic acids involves initial deprotonation of the acidic proton, followed by the addition of a second equivalent of the organolithium reagent to the carboxylate. masterorganicchemistry.com In the case of naphthalenecarboxylic acids, this addition can proceed in a conjugate fashion, leading to the formation of a dihydronaphthalene system. The stereospecificity of this 1,4-addition allows for the controlled introduction of substituents at the C1 and C2 positions of the dihydronaphthalene ring. acs.org

The reaction of an unprotected naphthalenecarboxylic acid with two equivalents of an organolithium reagent leads to a stable dianion intermediate, which upon acidic workup, yields the corresponding ketone. masterorganicchemistry.com This methodology provides a facile entry into substituted dihydronaphthalene structures.

Asymmetric Addition to Chiral Naphthyloxazolines

A highly effective method for the asymmetric synthesis of 1,2-dihydronaphthalene derivatives utilizes chiral naphthyloxazolines as substrates. This approach, pioneered by A. I. Meyers, allows for the facile synthesis of 1,1,2-trisubstituted 1,2-dihydronaphthalenes in high enantiomeric excess. nih.govacs.org The chiral oxazoline (B21484) auxiliary directs the nucleophilic addition of organometallic reagents to the naphthalene ring, thereby controlling the stereochemical outcome of the reaction.

The process involves the addition of an organolithium or Grignard reagent to the chiral naphthyloxazoline, which proceeds with high diastereoselectivity. Subsequent manipulation of the resulting adduct, such as hydrolysis of the oxazoline, affords the desired enantioenriched 1,2-dihydronaphthalene-1-carboxylic acid derivative. This strategy has proven to be a versatile tool for the construction of chiral dihydronaphthalene building blocks, which are valuable intermediates in the synthesis of complex natural products. nih.gov

Control of Enantiomeric and Diastereomeric Ratios

The control of both enantiomeric and diastereomeric ratios is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. In the context of 1,2-dihydronaphthalene synthesis, several catalytic asymmetric methods have been developed to achieve high levels of stereocontrol.

N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the diastereo- and enantioselective synthesis of 1,2-dihydronaphthalenes. Cascade annulation reactions of benzodiketones and enals under oxidative conditions, catalyzed by a chiral NHC, can afford a variety of 1,2-dihydronaphthalenes with two adjacent stereocenters in high yields, excellent diastereomeric ratios (>20:1 dr), and high enantiomeric excesses (up to 99% ee). acs.orgnih.gov

Another elegant approach involves the use of chiral counteranions. An asymmetric synthesis of dihydronaphthalenes has been developed utilizing the reaction of isobenzopyrylium ions with boronic acids. The excellent asymmetric induction is achieved through a chiral phosphate-derived counteranion generated in situ, without the need for a directing group on the substrate or a metal catalyst. acs.org

Furthermore, the enantioselective synthesis of 1,2-dihydronaphthalene-1-carbaldehydes has been accomplished through a [4 + 2] cycloaddition of isochromene acetals and vinylboronates catalyzed by tartaric acid. This method provides access to chiral dihydronaphthalenes with high enantiomeric ratios (up to 98.5:1.5) and excellent diastereoselectivities (>99:1). nih.gov These examples highlight the diverse strategies available for the precise control of stereochemistry in the synthesis of 1,2-dihydronaphthalene derivatives.

Cyclization Reactions for Dihydronaphthalene Scaffolds

Cyclization reactions provide a convergent and efficient means to construct the dihydronaphthalene core. Both acid-catalyzed and Lewis acid-mediated processes have been successfully employed for this purpose.

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization reactions are a classical yet effective method for the synthesis of aryldihydronaphthalene lignans. For instance, the acid-catalyzed cyclization of 2,3-dibenzylidenesuccinates has been utilized in the preparation of naturally occurring lignans. nih.gov The reactivity of the substrates in these cyclizations can be highly dependent on the substitution pattern of the aromatic rings.

More recently, the construction of aryldihydronaphthalene skeletons has been achieved via the acid-catalyzed cyclization of tetrahydrofuran (B95107) derivatives. This reaction can be promoted by acids such as perchloric acid in acetic acid or p-toluenesulfonic acid in toluene. nih.gov These methods demonstrate the utility of acid catalysis in forging the dihydronaphthalene ring system from acyclic or heterocyclic precursors.

Lewis Acid Mediated Ring Expansion (e.g., phenyl hydroxy methyl cyclopropane (B1198618) carboxylates to dihydronaphthalene-3-carboxylic acid esters)

A novel and highly regioselective synthesis of 1-aryl-1,2-dihydronaphthalene-3-carboxylic acid esters involves the Lewis acid-mediated ring expansion of methyl (arylhydroxymethyl)cyclopropanecarboxylates. oup.com A variety of Lewis acids have been screened for this transformation, with scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃) proving to be particularly effective, affording the desired dihydronaphthalene products in high yields.

The reaction proceeds via a regioselective ring opening of the cyclopropane followed by a sequential cyclization. The choice of Lewis acid and reaction conditions can significantly influence the yield of the ring-expanded product. This methodology provides a powerful tool for the construction of functionalized dihydronaphthalene scaffolds from readily available cyclopropane precursors. nih.govoup.com

Table 1: Lewis Acid Screening for the Ring Expansion of Methyl (arylhydroxymethyl)cyclopropanecarboxylate

Entry Lewis Acid Solvent Temperature (°C) Yield (%)
1 TiCl₄ CH₂Cl₂ 0 35
2 SnCl₄ CH₂Cl₂ 0 56
3 TBDMSOTf CH₂Cl₂ 0 25
4 BF₃·Et₂O CH₂Cl₂ 0 75
5 Yb(OTf)₃ EDC rt 65
6 Yb(OTf)₃ EDC 83 90
7 Sc(OTf)₃ EDC rt 71
8 Sc(OTf)₃ EDC 83 95

Data sourced from Nishii et al. (2010). oup.com

Photoinitiated Cyclizations

Photoinitiated cyclizations represent a powerful and often mild approach for the construction of complex cyclic systems, including the dihydronaphthalene core. These reactions utilize light energy to generate reactive intermediates that subsequently undergo intramolecular cyclization.

One notable strategy involves the photochemical closure of styrene-enes to furnish aryldihydronaphthalene (ADHN) skeletons. nih.gov Although not directly yielding the carboxylic acid, this method provides a versatile template that can be further functionalized. Visible-light-induced methodologies have also emerged as a sustainable approach. For instance, the decarboxylative cyclization of specific carboxylic acid derivatives can be initiated by photoredox catalysis, leading to the formation of carbo- and heterocycles under environmentally benign conditions. rsc.org A recent study detailed the use of visible light to mediate the synthesis of 4-aryl-1,2-dihydronaphthalene derivatives from methylenecyclopropanes through either a single-electron oxidation or a metal-hydride atom transfer (MHAT) process, showcasing the versatility of photochemistry in accessing this scaffold. rsc.org

Diels-Alder Cycloadditions and Inverse-Electron Demand Variants

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, and its variants provide a robust pathway to the 1,2-dihydronaphthalene framework. Intramolecular dehydro-Diels-Alder (DDA) reactions of styrene-ynes have been successfully employed to selectively synthesize aryldihydronaphthalene lactones. acs.org The selectivity of this reaction, yielding either the arylnaphthalene or the aryldihydronaphthalene product, can be controlled by the choice of solvent. acs.org This approach has been instrumental in the total synthesis of several lignan (B3055560) natural products. acs.org

Furthermore, enantioselective [4 + 2] cycloadditions have been developed to produce chiral dihydronaphthalene derivatives. A notable example is the tartaric acid-catalyzed reaction between isochromene acetals and vinylboronates, which furnishes dihydronaphthalenes with high enantiomeric and diastereomeric purity. nih.gov The Diels-Alder reaction of 1-vinyl-6-methoxy-3,4-dihydronaphthalene with various dienophiles has also been explored for the construction of more complex polycyclic systems. google.com

Intramolecular Mizoroki-Heck Reactions

The intramolecular Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation and has been extensively utilized in the synthesis of carbo- and heterocyclic systems, including dihydronaphthalenes. chim.it This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide/triflate with an alkene tethered to the same molecule.

Recent research has demonstrated the synthesis of dihydronaphthalenes and indenes from o-iodophenyl alkenyl alcohols and alkynes via a palladium-catalyzed intermolecular alkyne insertion followed by an intramolecular Heck reaction. globethesis.com This methodology offers a convergent approach to polysubstituted dihydronaphthalene skeletons. globethesis.com Moreover, a dearomative Mizoroki-Heck reaction of naphthalenes has been developed, providing a novel entry to spirooxindole and spiroisoindolin-1-one products containing a dihydronaphthalene moiety. researchgate.net This enantioselective transformation is facilitated by a chiral sulfonamide phosphine ligand that effectively suppresses undesired side reactions. researchgate.net The versatility of the Mizoroki-Heck reaction is further highlighted by its application in cascade processes, enabling the construction of complex polycyclic structures in a single operation. chim.it

Transformations from Precursor Compounds

The synthesis of this compound and its analogs can also be achieved through the chemical modification of readily available precursor compounds. These transformations often involve key steps such as dehydration, dimerization, and electrophilic cyclization.

Dehydration Reactions of Dihydronaphthalene Derivatives

Dehydration reactions serve as a straightforward method for introducing unsaturation into a cyclic system. In the context of 1,2-dihydronaphthalene synthesis, the dehydration of 1,2,3,4-tetrahydro-1-naphthalenol derivatives is a common and effective strategy. google.com This transformation can be accomplished under various acidic conditions, including the use of mineral acids (e.g., hydrochloric acid, sulfuric acid), Lewis acids, or dehydrating agents like acid anhydrides (e.g., acetic anhydride). google.com The choice of dehydrating agent and reaction conditions can be tailored to the specific substrate to achieve high yields of the desired 1,2-dihydronaphthalene product. google.com

Oxidative Dimerization and Rearrangements

Oxidative dimerization provides a unique route to aryldihydronaphthalene lignans, which are naturally occurring compounds often possessing significant biological activity. nih.gov This process typically involves the coupling of two phenylpropanoid units. nih.gov For instance, the oxidative dimerization of cinnamic acids or cinnamates, facilitated by oxidants like FeCl3/O2, can lead to dilactones that subsequently rearrange under acidic conditions to form the aryldihydronaphthalene skeleton. nih.gov Another example is the dimerization of 6-methoxy-3,4-dihydronaphthalene. lookchem.com Oxidative rearrangements mediated by hypervalent iodine reagents have also been shown to induce ring contraction of 1,2-dihydronaphthalene derivatives, leading to functionalized indane structures. researchgate.net

Electrophilic Cyclization of Aryl-Tethered Internal Alkynes

A highly efficient and versatile method for the synthesis of functionalized 1,2-dihydronaphthalenes is the electrophilic cyclization of aryl-tethered internal alkynes. nih.gov A notable example is the sulfur-mediated electrophilic cyclization, where an activated sulfoxide (B87167) acts as the electrophile. nih.govacs.org This reaction proceeds through the formation of a vinyl carbocation intermediate, which is then trapped by the tethered aryl ring. nih.gov Subsequent deprotonation and demethylation afford 3-sulfenyl-1,2-dihydronaphthalenes in good to excellent yields. nih.govacs.org This methodology tolerates a wide range of functional groups on both the aromatic ring and the alkyne moiety, making it a valuable tool for the synthesis of diverse dihydronaphthalene derivatives. acs.org

Interactive Data Table: Electrophilic Cyclization of Aryl-Tethered Internal Alkynes

The following table summarizes the scope of the sulfur-mediated electrophilic cyclization for the synthesis of 3-sulfenyl-1,2-dihydronaphthalenes, showcasing the versatility of this reaction with various substituents.

EntryProductYield (%)
1HPh3aa96
24-MePh3ba95
34-FPh3ca93
42-PhPh3da83
5H4-MeC₆H₄3ea94
6H4-MeOC₆H₄3fa92
7H4-ClC₆H₄3ga91
8H4-CNC₆H₄3ha65

Data sourced from Zhang et al., J. Org. Chem. 2019, 84 (7), 4517–4524. acs.org

Base-Induced Dehydrogenative and Dearomative Transformations

Recent advancements have demonstrated the utility of strong bases in promoting the dearomatization of naphthalene systems, offering a unique pathway to dihydronaphthalene derivatives. One such method involves the solvothermal treatment of 1-naphthylmethylamines with a superbasic mixture of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK), or with potassium hydride (KH). nih.govacs.orgntu.edu.sg This process leads to the formation of 1,4-dihydronaphthalene-1-carbonitriles, which are valuable precursors for the corresponding carboxylic acids.

The reaction is proposed to proceed through an intriguing cascade mechanism. nih.govacs.org It begins with two consecutive β-hydride eliminations from the potassium amide of the starting 1-naphthylmethylamine. nih.govacs.org This sequence generates a 1-naphthonitrile (B165113) intermediate and potassium hydride (KH) in situ. nih.govacs.org The newly formed and highly reactive KH then acts as a nucleophile, adding to the C4 position of the 1-naphthonitrile in a dearomative fashion. nih.govacs.org This step results in the formation of an α-cyano benzylic carbanion, which can be subsequently protonated to yield the 1,4-dihydronaphthalene-1-carbonitrile. nih.govacs.org

A key feature of this methodology is the ability to trap the intermediate α-cyano benzylic carbanion with various electrophiles, allowing for the synthesis of derivatives with a quaternary carbon center at the 1-position. nih.govacs.org While this specific protocol yields the 1,4-regioisomer, the underlying principle of base-induced dearomatization of a naphthalene ring system represents a significant strategy for accessing dihydronaphthalene scaffolds.

Starting MaterialBase SystemProductKey Features
1-NaphthylmethylamineKH or n-BuLi/t-BuOK1,4-Dihydronaphthalene-1-carbonitrileIn situ generation of KH, dearomative hydride addition

Novel Synthetic Routes and Strategies

Cerium-Catalyzed Cycloaddition Reactions

Cerium catalysis has emerged as a powerful tool in organic synthesis, often facilitating unique transformations. In the context of constructing fused ring systems related to dihydronaphthalenes, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been employed as a catalyst in the formal [3+2] cycloaddition of 1,4-naphthoquinones with olefins. nih.gov This reaction provides a direct route to dihydronaphtho[1,2-b]furans, which share a dihydronaphthalene core. nih.gov This methodology highlights the potential of cerium catalysts to mediate complex cycloadditions for the synthesis of polycyclic structures derived from naphthalenes. nih.gov While a direct cerium-catalyzed synthesis of this compound has not been extensively detailed, the existing literature on cerium-catalyzed reactions, such as the acylation of C(sp3)-H bonds and formal cycloadditions, suggests the prospective utility of cerium-based catalysts in novel synthetic designs for this class of compounds. nih.govrsc.org

Gold-Catalyzed Rearrangement Followed by Cyclization

Gold catalysts are exceptionally effective in activating alkynes and allenes, enabling a wide range of complex cycloisomerization reactions. rsc.orgnih.gov A notable strategy for the synthesis of substituted dihydronaphthalenes involves the gold-catalyzed rearrangement of propargyl esters, which leads to an allene (B1206475) intermediate. rsc.org This is followed by an allene-ene cyclization to furnish the bicyclic dihydronaphthalene framework. rsc.org The efficiency and selectivity of this transformation are often controlled by the choice of ligands on the gold catalyst. rsc.org

In a related approach, the gold(I)-catalyzed cycloisomerization of 1,6-diyne esters can be intercepted by alkenes in a Diels-Alder reaction to produce hydronaphthalene derivatives. nih.gov These reactions proceed under mild conditions and with low catalyst loadings, demonstrating the synthetic efficiency of gold catalysis. nih.gov The mechanistic versatility of gold catalysts, including their ability to promote sigmatropic rearrangements and subsequent cyclizations, provides a robust platform for constructing the 1,2-dihydronaphthalene skeleton with diverse substitution patterns. pku.edu.cnmonash.edu

Substrate TypeCatalyst SystemKey TransformationProduct Type
1,n-Enyne estersAu(I) complexesRearrangement to allene, followed by allene-ene cyclizationSubstituted dihydronaphthalenes
1,6-Diyne estersAu(I) complexesCycloisomerization/Diels-Alder reaction with alkenesHydronaphthalene derivatives

Iron(II)-Catalyzed Trifluoromethylation

The introduction of a trifluoromethyl (CF3) group can significantly alter the biological properties of a molecule. An efficient method for the synthesis of CF3-containing dihydronaphthalene derivatives utilizes an iron(II)-catalyzed trifluoromethylation of vinylcyclopropanes. rsc.org This reaction proceeds under mild conditions and provides access to a range of dihydronaphthalenes featuring a trifluoromethyl group, with yields reported to be moderate to high. rsc.org The Togni reagent is typically employed as the CF3 source in these transformations. rsc.org This methodology represents a direct and facile route for the incorporation of the trifluoromethyl moiety into the dihydronaphthalene scaffold, which is of significant interest for the development of new therapeutic agents. rsc.org

SubstrateCatalystCF3 SourceProductYields
VinylcyclopropanesFe(II) saltTogni reagentCF3-containing dihydronaphthalenesModerate to high (up to 96%)

Mechanistic Investigations of Reactions Involving 1,2 Dihydronaphthalene 1 Carboxylic Acid Scaffolds

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions. By modeling the potential energy surfaces, chemists can predict reaction pathways, identify transition states, and understand the electronic factors that govern reactivity.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For reactions involving 1,2-dihydronaphthalene (B1214177) scaffolds, DFT calculations are employed to map out the potential energy surfaces of various reaction pathways. researchgate.netmdpi.com This allows for the determination of the most energetically favorable route from reactants to products.

For instance, in the synthesis of 1,2-dihydronaphthalene-1-ol derivatives through copper-catalyzed intramolecular reductive cyclization, DFT calculations have been instrumental. acs.org These calculations help in understanding the geometries of reactants, intermediates, and transition states, as well as their relative energies. By comparing the energy barriers of different possible pathways, the observed product distribution can be rationalized. For example, DFT can be used to model the cyclization step, providing insights into the stereoselectivity of the reaction.

In the context of cycloaddition reactions, such as the dehydro-Diels-Alder reaction to form aryldihydronaphthalene lignans, DFT calculations can selectively predict the formation of different isomers based on the reaction conditions. nih.gov These theoretical models consider the intricate interplay of electronic and steric effects that guide the reaction to a specific outcome.

Transition State Analysis and Energy Profiles

A key aspect of understanding a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction coordinate. libretexts.org DFT calculations are frequently used to locate and characterize the geometry and energy of transition states for reactions involving dihydronaphthalene derivatives. mdpi.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn dictates the reaction rate.

For example, in the intramolecular allylation leading to 1,2-dihydronaphthalene-1-ols, DFT calculations have identified a six-membered boatlike transition state. acs.org This specific geometry explains the high enantio- and diastereoselectivity observed in the reaction. By analyzing the energy profile, which plots the energy of the system as a function of the reaction coordinate, researchers can visualize the entire reaction pathway, including any intermediates and transition states.

The energy profile for a given reaction provides a wealth of information. For example, a reaction with a high activation barrier will be slow, while a reaction with a low activation barrier will be fast. Furthermore, the relative energies of intermediates can indicate their stability and potential for isolation or further reaction.

Orbital Interactions and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a qualitative understanding of chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.eduyoutube.comlibretexts.org In essence, a chemical reaction can be viewed as the transfer of electrons from the HOMO of a nucleophile to the LUMO of an electrophile. researchgate.net

For molecules with extended π-systems like 1,2-dihydronaphthalene, FMO theory can predict the regioselectivity and stereoselectivity of reactions such as cycloadditions. wikipedia.org The shapes and energies of the HOMO and LUMO determine how the molecules will approach each other and which orbitals will overlap most effectively. For instance, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) dictates the outcome of the reaction. wikipedia.org

The application of FMO theory to naphthalene (B1677914), a related aromatic system, has shown that the frontier electron density is highest at the 1-position, explaining the preference for electrophilic attack at this site. ucsb.edu Similar principles can be applied to understand the reactivity of the double bond in the 1,2-dihydronaphthalene scaffold.

Experimental Mechanistic Probes

While computational methods provide a theoretical framework, experimental evidence is essential to validate proposed mechanisms. Various experimental techniques are used to identify key intermediates and to study the kinetics of reactions involving 1,2-dihydronaphthalene-1-carboxylic acid scaffolds.

Identification and Characterization of Key Intermediates

The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed mechanism. Several types of reactive intermediates have been implicated in reactions involving dihydronaphthalene and related structures.

Allylcopper: In the copper-catalyzed intramolecular reductive cyclization to form 1,2-dihydronaphthalene-1-ols, (Z)- and (E)-allylcopper intermediates are formed in situ. acs.org Mechanistic studies have shown that these intermediates undergo isomerization, with the (E)-allylcopper form selectively undergoing intramolecular allylation to yield the major product. acs.orgnih.gov

Co(III)-carbene radicals: Cobalt-catalyzed reactions are known to proceed through carbene radical intermediates. acs.orgnih.govnih.govresearchgate.netchemrxiv.org In the synthesis of dihydronaphthalenes, cobalt(III)-carbene radicals can be generated and subsequently participate in intramolecular reactions to form the cyclic product. acs.org These highly reactive species can undergo processes like intramolecular hydrogen atom transfer (HAT) followed by radical rebound to form new C-O or C-C bonds. acs.org

Oxocarbenium ions: Oxocarbenium ions are key intermediates in glycosylation reactions and can be relevant in reactions involving derivatives of this compound where a sugar moiety is attached. d-nb.inforesearchgate.netresearchgate.netnih.govnih.gov These intermediates are typically formed by the departure of a leaving group from the anomeric carbon of a glycosyl donor. Their formation and subsequent reaction with a nucleophile determine the stereochemical outcome of the glycosylation.

Nitroso intermediates: C-nitroso compounds can act as reactive intermediates in various organic transformations, including ene reactions and Diels-Alder reactions. wikipedia.orgat.uanih.govucl.ac.ukresearchgate.net In the context of dihydronaphthalene chemistry, a strategically placed nitroso group could participate in intramolecular cycloadditions to construct complex heterocyclic systems.

Ru hydride species: Ruthenium hydride species are often involved as key intermediates in hydrogenation and transfer hydrogenation reactions. diva-portal.orgubc.cauantwerpen.bedocumentsdelivered.comrsc.org In reactions aimed at reducing the double bond of a 1,2-dihydronaphthalene scaffold, a ruthenium catalyst could generate a Ru-H species that then delivers a hydride to the double bond.

Kinetic Studies and Isotope Effects

Kinetic studies provide quantitative information about reaction rates and how they are affected by changes in reaction conditions, such as reactant concentrations and temperature. This information is crucial for understanding the rate-determining step of a reaction.

A powerful tool in mechanistic studies is the use of kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant for a reaction with a light isotope (e.g., hydrogen, H) to the rate constant for the same reaction with a heavy isotope (e.g., deuterium, D) at the same position. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step.

Kinetic resolution of racemic mixtures, such as that of 1,2-dihydronaphthalene oxide, can also provide mechanistic insights. acs.org By studying the relative rates of reaction of the two enantiomers with a chiral catalyst, information about the transition state and the factors controlling enantioselectivity can be obtained.

Table of Research Findings

Mechanistic AspectTechniqueKey Findings for Dihydronaphthalene Scaffolds
Reaction PathwayDFT CalculationsPredicts energetically favorable routes for cyclization and cycloaddition reactions. researchgate.netmdpi.comnih.gov
Transition StateDFT CalculationsCharacterization of a six-membered boatlike transition state in intramolecular allylation, explaining high stereoselectivity. acs.orgmdpi.com
ReactivityFMO TheoryExplains regioselectivity of electrophilic attack based on the distribution of frontier orbitals. wikipedia.orgucsb.edu
IntermediatesExperimental Trapping/SpectroscopyIdentification of allylcopper, Co(III)-carbene radicals, oxocarbenium ions, nitroso compounds, and Ru hydride species in relevant reactions. acs.orgacs.orgresearchgate.netwikipedia.orgubc.ca
Reaction RatesKinetic StudiesQuantitative data on reaction rates informs the rate-determining step.
Bond BreakingIsotope EffectsA primary kinetic isotope effect indicates that a specific bond is broken in the rate-determining step. rsc.orgresearchgate.net

Brønsted Catalysis and Rate-Determining Steps

The involvement of this compound in Brønsted acid-catalyzed reactions is governed by the fundamental principles of proton transfer and the subsequent stabilization of charged intermediates. Chiral carboxylic acids, in particular, have gained attention as effective Brønsted acid catalysts for a variety of asymmetric transformations. rsc.org Their catalytic activity is often attributed to their pKa values, which are intermediate between those of typical hydrogen bond donors and stronger acids like chiral phosphoric acids, allowing them to activate a distinct range of substrates. rsc.org

In a typical Brønsted acid-catalyzed reaction involving a carboxylic acid, the initial step is the protonation of a substrate by the acidic proton of the carboxyl group. For reactions where this compound acts as a substrate, an external Brønsted acid would protonate either the carboxylic acid's carbonyl oxygen or the double bond within the dihydronaphthalene ring. The specific site of protonation would depend on the reaction conditions and the nature of the other reactants.

The rate-determining step (RDS) in such catalytic cycles can vary. In many acid-catalyzed reactions, the proton transfer step itself can be the RDS, especially if it leads to a high-energy intermediate. Alternatively, a subsequent step, such as a nucleophilic attack or a rearrangement, could be rate-limiting. For instance, in the acid-catalyzed decomposition of some organic compounds, general acid catalysis is observed, where the rate is dependent on the concentration of all acidic species present. scispace.com Computational studies on Brønsted acid-catalyzed cycloadditions have shown that the formation of key intermediates, such as a protonated hydrazone, can be crucial, with the subsequent cycloaddition step having a significant energy barrier. nih.gov The specific RDS for a reaction involving the this compound scaffold would need to be determined through detailed kinetic studies, including kinetic isotope effect measurements.

A hypothetical reaction pathway could involve the protonation of the double bond in the dihydronaphthalene ring, leading to a carbocationic intermediate. The stability of this carbocation would be influenced by the electronic properties of the carboxylic acid group and would be a key factor in determining the reaction rate.

Potential Rate-Determining Step Description Influencing Factors
Proton Transfer The initial transfer of a proton from the catalyst to the substrate or from a protonated substrate.pKa of the catalyst and substrate, solvent polarity.
Carbocation Formation Generation of a carbocationic intermediate following protonation of the double bond.Stability of the carbocation, electronic effects of substituents.
Nucleophilic Attack The attack of a nucleophile on a protonated intermediate.Nucleophilicity of the attacking species, steric hindrance.

Electronic Effects and Structure-Reactivity Relationships

The reactivity of the this compound scaffold is intrinsically linked to the electronic interplay between the carboxylic acid group and the dihydronaphthalene ring system. The carboxylic acid group is generally considered an electron-withdrawing group (EWG) due to the inductive effect of the two oxygen atoms. khanacademy.org This electron-withdrawing nature can significantly influence the electron density of the adjacent dihydronaphthalene ring.

The structure-reactivity relationship can be analyzed by considering both inductive and resonance effects. The inductive effect of the -COOH group will decrease the electron density of the aromatic ring and the double bond, potentially deactivating them towards electrophilic attack. Conversely, the resonance effect could involve the delocalization of pi-electrons, although this is less direct for a group attached to an sp3-hybridized carbon.

The electronic nature of substituents on the aromatic ring of the dihydronaphthalene scaffold would also play a critical role in modulating reactivity. Electron-donating groups (EDGs) would increase the electron density of the ring system, potentially making it more susceptible to electrophilic attack and influencing the stability of any carbocationic intermediates. Conversely, additional EWGs would further decrease the electron density, impacting reaction rates and potentially altering reaction pathways. The relationship between the electronic structure and reactivity can be systematically studied by comparing the reaction kinetics of a series of derivatives with varying substituents. mdpi.com

Substituent Position Substituent Type Expected Effect on Electrophilic Aromatic Substitution Reasoning
Aromatic RingElectron-Donating Group (e.g., -OCH3)Rate accelerationIncreased electron density in the ring enhances susceptibility to electrophiles.
Aromatic RingElectron-Withdrawing Group (e.g., -NO2)Rate decelerationDecreased electron density in the ring deactivates it towards electrophiles.
Carboxylic AcidModification to a more electron-withdrawing group (e.g., -COCl)Increased deactivation of the ring systemStronger inductive effect further reduces electron density.

Chemical Transformations and Reactivity of 1,2 Dihydronaphthalene 1 Carboxylic Acid and Its Derivatives

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can be converted into numerous other functionalities. These transformations are fundamental in organic synthesis for creating esters, amides, and other related compounds. jackwestin.com

Esterification is a common reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk This process, known as Fischer esterification, is a reversible condensation reaction where water is eliminated. masterorganicchemistry.comrug.nl The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com A variety of acid catalysts can be employed, with concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH) being common choices. chemguide.co.ukmasterorganicchemistry.com

The general equation for the esterification of 1,2-dihydronaphthalene-1-carboxylic acid is as follows:

C₁₀H₉-COOH + R'OH ⇌ C₁₀H₉-COOR' + H₂O

This reaction allows for the synthesis of a wide array of esters with different properties depending on the alcohol used.

Table 1: Examples of Esterification Products from this compound

Alcohol (R'OH)Reagent/CatalystProduct Name
Methanol (CH₃OH)H₂SO₄Methyl 1,2-dihydronaphthalene-1-carboxylate
Ethanol (C₂H₅OH)H₂SO₄Ethyl 1,2-dihydronaphthalene-1-carboxylate
Isopropanol ((CH₃)₂CHOH)H₂SO₄Isopropyl 1,2-dihydronaphthalene-1-carboxylate
Benzyl alcohol (C₆H₅CH₂OH)TsOHBenzyl 1,2-dihydronaphthalene-1-carboxylate

The conversion of carboxylic acids to amides is a crucial transformation in the synthesis of biologically active molecules and polymers. taylorfrancis.commdpi.com The direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com Therefore, the carboxylic acid is usually activated first. This can be achieved by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the acid into a more reactive derivative like an acyl chloride. jackwestin.com Microwave-assisted, solvent-free methods have also been developed to accelerate amidation, providing higher yields in shorter reaction times. asianpubs.org

The reaction with various primary and secondary amines leads to the formation of the corresponding N-substituted amides.

Table 2: Examples of Amidation Products from this compound

AmineReagent/MethodProduct Name
Ammonia (NH₃)DCC or SOCl₂ then NH₃1,2-Dihydronaphthalene-1-carboxamide
Methylamine (CH₃NH₂)Coupling Agent (e.g., TBTU)N-Methyl-1,2-dihydronaphthalene-1-carboxamide
Diethylamine ((C₂H₅)₂NH)Coupling Agent (e.g., TBTU)N,N-Diethyl-1,2-dihydronaphthalene-1-carboxamide
Aniline (C₆H₅NH₂)High Temperature / Activating AgentN-Phenyl-1,2-dihydronaphthalene-1-carboxamide

Beyond esters and amides, the carboxylic acid group can be converted into other important derivatives, such as acid halides and acid anhydrides. uomus.edu.iq Acid chlorides, for instance, are highly reactive intermediates synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. jackwestin.com These acyl halides are valuable precursors for the synthesis of esters and amides under milder conditions than direct methods. jackwestin.com

Acid anhydrides are formed by the dehydration of two carboxylic acid molecules. A common laboratory method involves reacting a carboxylate salt with an acyl chloride. jackwestin.com These derivatives are also highly reactive acylating agents.

Table 3: Other Carboxylic Acid Derivatives

ReagentProduct ClassProduct Name
Thionyl chloride (SOCl₂)Acid Halide1,2-Dihydronaphthalene-1-carbonyl chloride
Acetic Anhydride ((CH₃CO)₂O)Mixed AnhydrideAcetic 1,2-dihydronaphthalene-1-carboxylic anhydride

Reactions of the Dihydronaphthalene Ring System

The dihydronaphthalene core contains a carbon-carbon double bond, which is susceptible to a range of addition and functionalization reactions typical of olefins.

The double bond within the 1,2-dihydronaphthalene (B1214177) ring can undergo further reduction to yield the corresponding saturated tetralin (1,2,3,4-tetrahydronaphthalene) structure. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. Alternatively, chemical reducing agents can be employed. For instance, the potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) is effective for the reduction of naphthalene (B1677914) derivatives to their dihydro and tetrahydro forms under mild conditions. huji.ac.il

Another important olefin functionalization is dihydroxylation, where the double bond is converted into a vicinal diol. This can be accomplished using reagents like osmium tetroxide (OsO₄) or through enzymatic methods. nih.gov The enzyme naphthalene 1,2-dioxygenase, for example, can catalyze the conversion of 1,2-dihydronaphthalene to (-)-cis-(1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene. ethz.ch

Table 4: Representative Olefin Functionalization Reactions

Reaction TypeReagents/CatalystProduct
ReductionH₂, Pd/C1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
ReductionC₈K, THF1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
DihydroxylationNaphthalene 1,2-dioxygenase(-)-cis-3,4-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

The 1,2-dihydronaphthalene scaffold itself is a key product of asymmetric ring-opening (ARO) reactions of strained bicyclic olefins like oxabenzonorbornadienes. nih.gov These reactions provide a powerful method for constructing chiral dihydronaphthalene derivatives. Transition metal catalysts, particularly those based on iridium and cobalt, are effective in catalyzing the addition of nucleophiles to oxabenzonorbornadienes, leading to the formation of trans-1,2-dihydronaphthalen-1-ol products. nih.govmdpi.com

For example, iridium-catalyzed ARO of oxabenzonorbornadiene with N-substituted piperazines in the presence of a chiral ligand like (S)-p-Tol-BINAP affords the corresponding trans-1,2-dihydronaphthalen-1-ol derivatives in high yields. mdpi.com The choice of solvent and temperature can significantly influence the reaction's efficiency and enantioselectivity. mdpi.com

Table 5: Iridium-Catalyzed Asymmetric Ring-Opening of Oxabenzonorbornadiene with N-Substituted Piperazines

N-Substituted PiperazineSolventYield (%)Enantiomeric Excess (ee, %)
1-(2-Fluorophenyl)piperazine1,4-Dioxane8554
1-(2-Methoxyphenyl)piperazine1,4-Dioxane8245
1-(2-Chlorophenyl)piperazine1,4-Dioxane8650
1-Phenylpiperazine1,4-Dioxane8042
Data adapted from a study on iridium-catalyzed ring-opening reactions. mdpi.com

Epoxidation and Subsequent Ring Transformations

The epoxidation of the alkene functionality in 1,2-dihydronaphthalene derivatives, including the corresponding carboxylic acid, provides a reactive epoxide intermediate that can undergo various subsequent ring transformations. These transformations are crucial for the synthesis of complex molecular architectures and have been explored through both biocatalytic and chemical methods.

Biocatalytic approaches using enzymes such as peroxygenases have demonstrated the epoxidation of naphthalene to naphthalene epoxides. These intermediates are susceptible to nucleophilic ring-opening, leading to the formation of trans-disubstituted cyclohexadiene derivatives. nih.govacs.org This enzymatic approach offers a pathway to chiral synthons from aromatic precursors. nih.govacs.org For instance, the PaDa-I-catalyzed epoxidation of 1-bromonaphthalene, followed by nucleophilic attack with sodium azide, yields (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol. nih.govacs.org While this example does not start from a dihydronaphthalene, it illustrates the principle of epoxidation followed by ring-opening in the naphthalene system. Similar enzymatic oxidation of 1,2-dihydronaphthalene has been shown to yield naphthalene hydrates. acs.org

From a chemical synthesis perspective, the epoxide ring is highly strained and can be opened under acidic, basic, or neutral conditions with a variety of nucleophiles. The regioselectivity and stereoselectivity of the ring-opening are influenced by the reaction conditions and the substitution pattern of the dihydronaphthalene ring. For example, the reaction of epoxides with carboxylic acids, often catalyzed by their corresponding carboxylates, proceeds via nucleophilic attack on one of the epoxide carbons. dntb.gov.uaresearchgate.net This reaction is fundamental in polymer and coating industries and highlights a potential transformation pathway for an epoxy derivative of this compound. researchgate.net

Furthermore, photochemical transformations of 1,2-dihydronaphthalene oxide have been shown to yield a variety of products through both singlet and triplet pathways, including 2-tetralone (B1666913) and 1-indancarbaldehyde, which arise from 1,2-hydrogen and 1,2-alkyl shifts, respectively. nih.gov This indicates that the epoxide of 1,2-dihydronaphthalene can serve as a precursor to rearranged carbocyclic skeletons under photochemical conditions.

Aromatization and Dehydrogenation Pathways

The 1,2-dihydronaphthalene ring system is a partially saturated structure that can be readily aromatized to the corresponding naphthalene derivative. This dehydrogenation is a common transformation and can be achieved using a variety of reagents and catalytic systems. The driving force for this reaction is the formation of the thermodynamically stable aromatic naphthalene ring.

Common chemical oxidants for this transformation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is a powerful dehydrogenating agent. Palladium on carbon (Pd/C) at elevated temperatures is also a classic method for the aromatization of hydroaromatic compounds. Ligand-controlled dehydrogenative reactions of carboxylic acids catalyzed by palladium have been reported, showcasing the compatibility of the carboxylic acid functionality with such transformations. nih.gov

In the context of related hydroaromatic carboxylic acids, such as 1,2,3,4-tetrahydro-1-naphthoic acids, aromatization to the corresponding naphthalene product can occur, with the aromaticity providing a strong thermodynamic driving force. Tandem dehydrogenation-decarboxylation-aromatization sequences have also been observed in cyclohexane (B81311) carboxylic acids, further highlighting the propensity of these systems to aromatize.

The study of dehydrogenation/hydrogenation reactions in hydroaromatic systems like tetralin and 1,2-dihydronaphthalene has shown that these processes can be heterogeneously controlled, with product distributions being sensitive to reaction conditions. nih.gov For 1,2-dihydronaphthalene, the primary dehydrogenation product is naphthalene.

Hydrolysis of Vinyl Ether Groups

Derivatives of 1,2-dihydronaphthalene containing vinyl ether functionalities are susceptible to acid-catalyzed hydrolysis. This reaction is of significant interest in physical organic chemistry for studying reaction mechanisms and the effects of molecular structure on reactivity.

A detailed study on the acid-catalyzed hydrolysis of 4-methoxy-1,2-dihydronaphthalene (B8803084) provides valuable insights into this process. umich.eduarkat-usa.org The hydrolysis proceeds via a rate-determining proton transfer from the catalyzing acid to the β-carbon of the vinyl ether group. researchgate.netrsc.org This is followed by the rapid addition of water to the resulting carbocation and subsequent decomposition of the hemiacetal intermediate to yield a ketone (in this case, α-tetralone) and an alcohol. umich.eduarkat-usa.orgresearchgate.net

The kinetics of this hydrolysis have been thoroughly investigated. For 4-methoxy-1,2-dihydronaphthalene, the hydronium-ion isotope effect (kH/kD) was found to be 3.39. umich.eduarkat-usa.org The reaction exhibits general acid catalysis, and a Brønsted plot gives an exponent α of 0.70. umich.eduarkat-usa.org The rate of hydrolysis for this compound is slower than that of the analogous 3-methoxyindene, a difference attributed to the non-coplanar arrangement of the vinyl and benzene (B151609) groups in the dihydronaphthalene structure, which reduces the stabilization of the positive charge in the transition state. umich.eduarkat-usa.org

CompoundCatalystRate Constant (kH+, M⁻¹s⁻¹)Reference
4-Methoxy-1,2-dihydronaphthaleneH₃O⁺23 umich.eduarkat-usa.org
3-MethoxyindeneH₃O⁺55 umich.eduarkat-usa.org

Addition Reactions (e.g., of acetic acid to the alkene)

The double bond in 1,2-dihydronaphthalene and its derivatives can undergo addition reactions with various electrophiles. A notable example is the addition of carboxylic acids, such as acetic acid, across the alkene functionality.

The reaction of 1,2-dihydronaphthalene with acetic acid can be promoted by a cerium(IV) salt, such as cerium(IV) sulfate, to yield the corresponding acetate (B1210297) ester. researchgate.net This type of reaction represents an esterification of an alkene. The addition of acetic acid to dicyclopentadiene, another cyclic olefin, is known to proceed in the presence of an acid catalyst like sulfuric acid, suggesting a similar acid-catalyzed mechanism could be applicable to 1,2-dihydronaphthalene derivatives. perfumerflavorist.com

These addition reactions are synthetically useful for introducing functionality into the dihydronaphthalene skeleton. The regiochemistry and stereochemistry of the addition would be of interest, though not detailed in the available literature for the specific case of this compound.

Regioselective and Stereoselective Functionalizations

The selective introduction of functional groups at specific positions (regioselectivity) and with a defined three-dimensional orientation (stereoselectivity) is a cornerstone of modern organic synthesis. For this compound, the carboxylic acid group itself can act as a directing group to influence the regioselectivity of certain reactions. The use of carboxylic acids as traceless directing groups for the regioselective C-H bond functionalization of aromatic compounds is a well-established strategy. semanticscholar.org

Enantioselective synthesis of derivatives of 1,2-dihydronaphthalene has been achieved through various catalytic methods. For example, the enantioselective [4+2] cycloaddition of isochromene acetals and vinylboronates, catalyzed by tartaric acid, produces 1,2-dihydronaphthalene-1-carbaldehydes with high enantiomeric ratios and diastereoselectivities. acs.orgresearchgate.net This highlights a method for the stereocontrolled synthesis of a derivative closely related to the target compound.

Furthermore, the copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes containing a ketone moiety provides access to biologically active 1,2-dihydronaphthalene-1-ol derivatives with excellent enantio- and diastereoselectivity. nih.govacs.org These examples demonstrate that the 1-position of the 1,2-dihydronaphthalene system can be functionalized with high stereocontrol.

Biocatalytic methods also offer a high degree of selectivity. Naphthalene 1,2-dioxygenase, for instance, catalyzes the dioxygenation of 1,2-dihydronaphthalene to (-)-cis-(1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene, demonstrating excellent regio- and stereoselectivity. ethz.ch

Catalytic Reactions Involving the Compound

Transition Metal Catalyzed Reactions (e.g., Palladium, Copper, Iridium, Rhodium, Cobalt)

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of 1,2-dihydronaphthalene derivatives. A variety of metals, including palladium, copper, iridium, rhodium, and cobalt, have been employed to catalyze a range of transformations.

Palladium: Palladium catalysts are widely used for cross-coupling reactions and C-H functionalization. As mentioned previously, palladium-catalyzed dehydrogenative transformations of carboxylic acids are known. nih.gov

Copper: Copper-catalyzed reactions have been developed for the synthesis of 1,2-dihydronaphthalene derivatives. For instance, the reaction of 2-(alkynyl)benzaldehydes with alcohols in the presence of a copper catalyst selectively yields 1,2-dihydronaphthalene derivatives. thieme-connect.com A copper-catalyzed intramolecular reductive cyclization has been used for the asymmetric synthesis of 1,2-dihydronaphthalene-1-ols. nih.govacs.org Copper has also been used in dearomative 1,2-hydroamination reactions of naphthalenes. nih.gov Additionally, a copper/B2pin2-catalyzed difluoroalkylation of methylenecyclopropanes can lead to the one-pot synthesis of CF2-containing dihydronaphthalene derivatives. acs.org

Iridium: Iridium catalysts have been utilized for the selective 1,2-hydrosilylation of N-heterocycles, which can lead to dearomatized products. rsc.org While not directly applied to this compound, this demonstrates the potential of iridium catalysis in the dearomatization and functionalization of aromatic systems.

Rhodium: Rhodium catalysts are effective for various transformations involving dihydronaphthalene systems. Rhodium(I)-catalyzed asymmetric addition of organoboronic acids to oxabicyclic alkenes can produce cis-2-aryl-1,2-dihydro-1-naphthols stereoselectively. nih.gov Rhodium-catalyzed annulation and olefination reactions have also been explored, showcasing the diverse reactivity that can be achieved with this metal. rsc.orgcolab.ws

Cobalt: Cobalt catalysts have been employed for the synthesis of substituted 1,2-dihydronaphthalenes via metalloradical activation of o-styryl N-tosyl hydrazones. nih.govrsc.org This method has been successfully applied to a broad range of substrates, including those with ester substituents at the vinylic position. nih.govrsc.org Visible light photoredox catalysis merged with cobalt catalysis has been used for the construction of 4-aryl-1,2-dihydronaphthalene derivatives. rsc.org Cobalt carbonyl, promoted by light, has been shown to catalyze the hydroaminocarbonylation of alkenes, a reaction that could potentially be applied to the alkene moiety in dihydronaphthalene derivatives. nih.gov

Metal CatalystReaction TypeSubstrate/Product TypeReference
PalladiumDehydrogenationCarboxylic acids nih.gov
CopperCyclization/Addition2-(Alkynyl)benzaldehydes thieme-connect.com
CopperIntramolecular Reductive Cyclization1,2-Dihydronaphthalene-1-ols nih.govacs.org
CopperDearomative HydroaminationNaphthalenes nih.gov
CopperDifluoroalkylation/CyclizationDihydronaphthalene derivatives acs.org
IridiumHydrosilylationN-heterocycles rsc.org
RhodiumAsymmetric Additioncis-2-Aryl-1,2-dihydro-1-naphthols nih.gov
CobaltRadical CyclizationSubstituted 1,2-dihydronaphthalenes nih.govrsc.org
CobaltPhotoredox Catalysis4-Aryl-1,2-dihydronaphthalene derivatives rsc.org

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. In the context of 1,2-dihydronaphthalene derivatives, organocatalytic strategies have been employed to construct the chiral scaffold with high stereocontrol. One notable approach involves an asymmetric organocatalytic Michael/aldol (B89426) cascade reaction.

Research has demonstrated that ball-milling, a mechanochemical technique, can efficiently facilitate this cascade to produce 1',2'-dihydro-1,2'-binaphthalene derivatives. rsc.org This transformation, while not starting directly from this compound, constructs a similar dihydronaphthalene core and highlights an organocatalytic route to complex chiral molecules within this family. The process typically involves a chiral amine catalyst, such as a diarylprolinol silyl (B83357) ether, which activates the substrates for a stereoselective cascade reaction. The mechanochemical conditions often lead to high yields and preserved enantiomeric purity in shorter reaction times compared to traditional solution-phase chemistry. rsc.org

The general scheme for such a cascade can be conceptualized as the reaction between a naphthalene-derived precursor and an α,β-unsaturated aldehyde, leading to the formation of the dihydronaphthalene ring system. The specific parameters of the reaction, including the choice of catalyst, liquid-assisting grinding agent, and milling frequency, are crucial for optimizing the chemical yield and stereoselectivity.

Table 1: Parameters in Mechanochemical Organocatalytic Synthesis

Parameter Description Impact on Reaction
Catalyst Chiral secondary amine (e.g., diarylprolinol silyl ether) Controls the stereochemical outcome (enantioselectivity).
Milling Frequency The speed of the ball mill oscillation (Hz) Affects reaction kinetics and efficiency; higher frequency can shorten reaction times.
Liquid-Assisting Agent A small amount of solvent added to the solid reactants Can improve substrate mobility and reaction rates without fully dissolving the components.
Reactant Stoichiometry Molar ratio of starting materials Influences yield and selectivity, optimized to favor the desired cascade pathway.

Photoredox Catalysis and Radical Mediated Transformations

Visible-light photoredox catalysis has provided a mild and efficient platform for generating radical intermediates, enabling a host of chemical transformations that are often difficult to achieve through traditional methods. For carboxylic acids, photoredox catalysis offers a powerful method for decarboxylative functionalization, where the carboxylic acid group is converted into a carbon-radical. sioc.ac.cn

This process typically involves the oxidation of a carboxylate by a photoexcited catalyst to generate a carboxyl radical, which then rapidly undergoes decarboxylation to form an alkyl or aryl radical. This radical can then be trapped by a suitable reaction partner. Dual catalytic systems, which combine a photoredox catalyst with another catalyst (e.g., transition metal, thiol, or hypervalent iodine), have expanded the scope of these reactions, allowing for transformations that are otherwise challenging. sioc.ac.cn

While direct photoredox decarboxylation of this compound is a plausible transformation, much of the research has focused on the decarboxylative functionalization of related benzylic and aliphatic carboxylic acids. For instance, N-(acyloxy)-phthalimides, derived from carboxylic acids, can be reduced by a photocatalyst to generate alkyl radicals after decarboxylation, which can then participate in reactions like alkynylations and allylations. sioc.ac.cn Furthermore, photoredox catalysis has been utilized in the synthesis of 4-aryl-1,2-dihydronaphthalene derivatives from methylenecyclopropanes, proceeding through radical intermediates and demonstrating the utility of these methods in constructing the core dihydronaphthalene structure. rsc.org

Table 2: Examples of Radical Decarboxylative Functionalizations

Carboxylic Acid Type Catalytic System Transformation Product Type
α-Amino Acids Photoredox Catalyst Addition to electron-deficient arylnitriles Functionalized Nitriles
Benzylic Carboxylates Photoredox Catalyst Michael Addition 1,4-Adducts
Aliphatic Carboxylates (as NHP esters) Photoredox Catalyst Alkynylation Substituted Alkynes
Aliphatic Carboxylates (as NHP esters) Photoredox/Palladium Dual Catalysis Allylation Allylated Compounds

Enzymatic Reactions (e.g., Naphthalene 1,2-dioxygenase)

Naphthalene 1,2-dioxygenase (NDO) is a multicomponent enzyme system found in bacteria, such as Pseudomonas sp., that plays a crucial role in the aerobic degradation of aromatic hydrocarbons. nih.gov This enzyme catalyzes the enantioselective incorporation of both atoms of molecular oxygen into the aromatic ring of naphthalene to produce (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov The NDO system is renowned for its broad substrate specificity, enabling it to catalyze diverse reactions on a wide range of aromatic and related compounds. ethz.ch

The enzyme system consists of a reductase, a ferredoxin, and a terminal oxygenase component which contains a Rieske [2Fe-2S] center and a mononuclear non-heme iron active site. ebi.ac.uk The reaction mechanism involves the transfer of electrons from NAD(P)H through the reductase and ferredoxin to the terminal oxygenase, which then activates dioxygen for the attack on the aromatic substrate. ebi.ac.uk

Given its versatility, NDO can accept substituted naphthalenes as substrates. For example, 2-naphthoic acid is oxidized by NDO to yield (+)-cis-1,2-dihydroxy-1,2-dihydronaphthalene-2-carboxylic acid. ethz.ch This demonstrates the enzyme's ability to process naphthalene rings bearing a carboxylic acid substituent. While the direct enzymatic transformation of this compound by NDO is less documented, the enzyme is known to act on 1,2-dihydronaphthalene itself, converting it to (-)-cis-(1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene. ethz.ch This suggests that the partially saturated ring of this compound is a potential substrate for further enzymatic oxidation, likely at the remaining aromatic ring.

Table 3: Selected Substrates and Products of Naphthalene 1,2-dioxygenase (NDO)

Substrate Product
Naphthalene (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene
2-Naphthoic acid (+)-cis-1,2-Dihydroxy-1,2-dihydronaphthalene-2-carboxylic acid
1,2-Dihydronaphthalene (-)-cis-(1R,2S)-Dihydroxy-1,2,3,4-tetrahydronaphthalene
Anthracene (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydroanthracene
Biphenyl (+)-(2R,3S)-Dihydro-2,3-dihydroxybiphenyl

Ortho-Lithiation Directing Effects

Directed ortho-lithiation (DoL) is a powerful synthetic methodology for the regioselective functionalization of aromatic rings. researchgate.net The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium base, typically an alkyllithium, and directs deprotonation to the adjacent ortho-position. semanticscholar.org The carboxylic acid group, once deprotonated to the carboxylate, is an effective DMG. researchgate.netacs.org

The process involves treating the aromatic carboxylic acid with at least two equivalents of a strong base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net The first equivalent of base deprotonates the acidic proton of the carboxyl group, forming a lithium carboxylate. This carboxylate then acts as the DMG, coordinating a second molecule of the alkyllithium reagent and directing the deprotonation of a proton at the ortho position to form a dianionic species. This ortho-lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol. researchgate.netacs.org

In the case of naphthalene-1-carboxylic acid, the carboxylate group directs lithiation primarily to the C2 position. However, the regioselectivity of DoL on naphthalene systems can be complex. For instance, studies on 2-[(dimethylamino)methyl]naphthalene have shown that the initially formed 1-lithio isomer can undergo a thermodynamically driven conversion to the more stable 3-lithio isomer upon heating. nih.gov For this compound, the directing effect would be exerted on the aromatic portion of the molecule. The carboxylate at the C1 position would be expected to direct lithiation to the C8 position of the naphthalene ring system, as the C2 position is saturated. The efficiency and outcome of this reaction would depend on reaction conditions such as the base, solvent, and temperature.

Table 4: Key Components in Directed ortho-Lithiation of Carboxylic Acids

Component Role Example(s)
Substrate Aromatic ring bearing a carboxylic acid group Benzoic Acid, Naphthalene-1-carboxylic acid
Directing Group The deprotonated carboxylic acid (carboxylate) -COO⁻Li⁺
Base Strong alkyllithium base (≥ 2.2 equivalents) sec-Butyllithium, tert-Butyllithium
Coordinating Agent Breaks up alkyllithium aggregates and enhances basicity TMEDA
Solvent Aprotic, typically ethereal Tetrahydrofuran (THF), Diethyl ether
Electrophile Traps the ortho-lithiated intermediate Alkyl halides, Disulfides, Halogen sources (e.g., C₂Cl₆)

Advanced Spectroscopic and Analytical Characterization Techniques

Spectrophotometric Monitoring of Reaction Kinetics (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for monitoring the kinetics of chemical reactions in real-time. nih.gov This method is predicated on the principle that the concentration of a reactant or product that absorbs light in the UV-Vis spectrum can be tracked over time by measuring the change in absorbance at a specific wavelength. nih.gov For reactions involving the formation or consumption of 1,2-dihydronaphthalene (B1214177) systems, which possess conjugated π-electron systems, UV-Vis spectroscopy is particularly suitable.

In the context of synthesizing 1,2-dihydronaphthalene derivatives, such as through the hydrogenation of naphthalene (B1677914) compounds, UV-Vis spectroscopy can monitor the reaction's progress. The aromatic naphthalene precursor has a distinct UV absorption profile compared to the partially saturated dihydronaphthalene product. scholarsresearchlibrary.com By monitoring the decrease in the characteristic absorbance of the naphthalene reactant or the emergence of a new absorption band corresponding to the dihydronaphthalene product, a kinetic profile can be constructed.

For instance, in the hydrogenation of naphthalene to tetralin (a related reaction), the rate of reaction can be determined by taking samples at regular intervals and analyzing them. nih.govmdpi.com The data obtained, plotting absorbance versus time, can be fitted to a kinetic model, such as a pseudo-first-order rate law, to determine the reaction rate constant (k). nih.govmdpi.com This information is crucial for optimizing reaction conditions, including temperature, pressure, and catalyst concentration, to maximize the yield and efficiency of the synthesis. nih.gov

Below is an example data table illustrating how kinetic data from a hypothetical hydrogenation reaction might be presented.

Table 1: Hypothetical Kinetic Data for Naphthalene Hydrogenation Monitored by UV-Vis Spectroscopy This table is for illustrative purposes and does not represent actual experimental results for 1,2-Dihydronaphthalene-1-carboxylic acid.

Time (min)Naphthalene Concentration (M)Absorbance at λmaxln(Absorbance)
00.1001.2500.223
200.0610.763-0.270
400.0370.463-0.770
600.0220.275-1.291
800.0130.163-1.814
1000.0080.100-2.303

Chromatographic Methods for Enantiomeric and Diastereomeric Ratio Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating and quantifying enantiomers and diastereomers of chiral compounds like this compound. slideshare.netphenomenex.com Chiral HPLC methods are essential for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction product, which is a critical measure of the stereoselectivity of a synthetic process. jsmcentral.org

The separation is achieved by using a chiral stationary phase (CSP). chiralpedia.com The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation. slideshare.netchiralpedia.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds. slideshare.netjsmcentral.org

Method development in chiral HPLC involves screening different CSPs and mobile phase compositions to achieve optimal separation. Key parameters that are optimized include the choice of the organic modifier (e.g., isopropanol, ethanol), the mobile phase additives (e.g., acids or bases like formic acid or diethylamine), flow rate, and column temperature. jsmcentral.org Decreasing the temperature often enhances chiral selectivity by amplifying the weaker bonding forces responsible for separation.

Table 2: Example of Chiral HPLC Method Parameters for Separation of Chiral Carboxylic Acids This table provides a general example of parameters and is not specific to this compound.

ParameterCondition
ColumnChiralpak-ASR (Polysaccharide-based CSP)
Dimensions150 mm x 4.6 mm, 3.0 µm
Mobile PhaseAcetonitrile/Methanol (99:1, v/v) with 0.1% Formic Acid and 0.1% Diethylamine
Flow Rate0.5 mL/min
Temperature25 °C
DetectionUV at 225 nm
Injection Volume20 µL

X-ray Crystallography for Absolute Configuration and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. researchgate.netthieme-connect.de For a chiral molecule like this compound, obtaining a single crystal of an enantiomerically pure sample allows for the unambiguous assignment of its stereochemistry. ed.ac.uk

The technique works by diffracting X-rays off the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined. To establish the absolute configuration, the phenomenon of anomalous dispersion is utilized. researchgate.net This effect, which is more pronounced for heavier atoms, causes small differences in the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.net By analyzing these differences, the correct enantiomeric form can be assigned. thieme-connect.de The Flack parameter is a value refined during the structure solution that should be close to zero for the correct absolute structure. researchgate.net

In cases where the molecule itself is difficult to crystallize or contains only light atoms (C, H, O), co-crystallization with a chiral compound of known configuration or a molecule containing a heavy atom can be employed to facilitate the determination of the absolute configuration. researchgate.netnih.gov

Table 3: Representative Crystallographic Data for a Chiral Organic Compound This table is an example and does not represent data for this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)15.721
b (Å)5.655
c (Å)31.405
β (°)93.16
Volume (ų)2787.7
Z4
Flack Parameter-0.004(14)

In-situ Spectroscopic Techniques (e.g., FTIR for catalyst characterization)

In-situ spectroscopic techniques allow for the analysis of a chemical reaction as it happens, providing real-time information about the catalyst and reacting species without disturbing the system. rsc.org Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful in-situ method for monitoring reactions in solution. nih.gov It can be used to track the changes in functional groups of reactants, intermediates, and products during the synthesis of 1,2-dihydronaphthalene derivatives. mdpi.com

For example, in a catalytic hydrogenation of a naphthalene derivative to a dihydronaphthalene, ATR-FTIR can monitor the decrease in the intensity of vibrational bands associated with the aromatic C-H and C=C bonds of the starting material and the simultaneous increase in bands corresponding to the aliphatic C-H bonds of the product. mdpi.com This provides kinetic data and insights into the reaction mechanism.

Furthermore, FTIR is used extensively for catalyst characterization. In processes like the hydrogenation of naphthalene, catalysts such as supported nickel or palladium are often employed. acs.orgmdpi.com FTIR spectroscopy can be used to study the adsorption of probe molecules (like CO or pyridine) on the catalyst surface to characterize the nature and number of active sites. This information is vital for understanding catalyst activity and selectivity and for designing more efficient catalysts. researchgate.net

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.govu-tokyo.ac.jp In reaction mechanisms that involve radical intermediates, EPR is an invaluable tool for their direct observation and identification. rsc.org

In the synthesis of 1,2-dihydronaphthalene derivatives, some pathways may proceed via radical mechanisms. rsc.org For instance, cobalt-catalyzed reactions can involve cobalt(III)-carbene radical intermediates. rsc.orgnih.gov Due to the short lifetimes and low concentrations of these radicals, direct detection can be challenging. nih.gov Therefore, spin trapping techniques are often employed. nih.gov A "spin trap," such as phenyl N-tert-butylnitrone (PBN), is added to the reaction mixture. It reacts with the transient radical to form a more stable nitroxide radical adduct that is readily detectable by EPR. rsc.orgnih.gov The resulting EPR spectrum, characterized by its g-value and hyperfine coupling constants, provides structural information about the trapped radical, confirming the radical nature of the reaction. rsc.orgnih.gov

Mass Spectrometry for Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique used to detect and identify molecules by measuring their mass-to-charge ratio. rsc.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly effective for identifying charged or chargeable reaction intermediates directly from a solution. nih.govresearchgate.net This provides crucial evidence for proposed reaction mechanisms. rsc.org

During the synthesis of this compound or its derivatives, transient intermediates may form that are key to understanding the reaction pathway. rsc.org By coupling a mass spectrometer to the reaction vessel, it is possible to sample the mixture over time and detect these low-abundance species. nih.gov For example, in metal-catalyzed reactions, organometallic intermediates can often be detected. nih.gov

The identification of these intermediates is based on their precise mass, which gives their elemental composition. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the intermediate ion is isolated and fragmented to reveal details about its structure. nih.govnih.gov This approach is critical for distinguishing between isobaric species (molecules with the same mass but different structures) and for confirming the connectivity of atoms within the intermediate. researchgate.net

Application in Complex Organic Synthesis

Precursors for Natural Product Total Synthesis

The 1,2-dihydronaphthalene (B1214177) core is a key structural motif found in numerous natural products, particularly within the lignan (B3055560) family of compounds. While direct total syntheses commencing specifically from 1,2-dihydronaphthalene-1-carboxylic acid are not extensively detailed, the synthesis of the core dihydronaphthalene scaffold is a critical step in accessing these molecules. The presence of the carboxylic acid provides a synthetic handle that can be modified to achieve the target natural product.

Lignans possessing this structural unit have demonstrated a range of biological activities. For instance, Magnoshinin exhibits anti-inflammatory properties, while (+)-Merrilliaquinone shows selective cytotoxicity towards human hepatoma cells, making it a point of interest for anticancer drug development. chemistryviews.org It has been hypothesized that Magnoshinin could be a biosynthetic precursor to Merrilliaquinone. chemistryviews.org A unified synthetic approach has been developed for the asymmetric total syntheses of (−)-Magnoshinin and (+)-Merrilliaquinone, underscoring the importance of methodologies that can construct the chiral dihydronaphthalene core. chemistryviews.org The 1,2-dihydronaphthalene structure is a recognized and important feature in various natural products and pharmaceutical compounds. researchgate.net

Table 1: Natural Products Featuring the Dihydronaphthalene Scaffold This table is interactive. You can sort and filter the data.

Natural Product Class Noted Biological Activity
Magnoshinin Lignan Anti-inflammatory chemistryviews.org
Merrilliaquinone Naphthoquinone Selective cytotoxicity against hepatoma cells chemistryviews.org
Phyltetralin Lignan Not specified in sources
Cannabisin C Lignan Not specified in sources

Building Blocks for Biologically Active Molecules and Pharmaceutical Intermediates

The dihydronaphthalene framework is a valuable building block for constructing molecules with significant biological activity. researchgate.net Its utility is demonstrated in the synthesis of new compounds evaluated for their cytotoxic effects against various cancer cell lines. nih.gov For example, new series of dihydronaphthalene derivatives have been synthesized and tested against human breast adenocarcinoma (MCF-7) cells. nih.gov Several of these synthesized compounds showed potent cytotoxic activities, with IC50 values more potent than the staurosporine (B1682477) reference drug. nih.gov The dihydronaphthalene core's ability to be readily functionalized makes it an attractive starting point for developing novel therapeutic agents. These structures are considered important in the landscape of pharmaceuticals. researchgate.net

Synthesis of Other Polycyclic and Heterocyclic Scaffolds

The chemical reactivity of the 1,2-dihydronaphthalene skeleton is leveraged to construct a variety of complex polycyclic and heterocyclic systems. Cyclization reactions are a powerful tool in organic synthesis for rapidly building intricate scaffolds. nih.gov The dihydronaphthalene structure can undergo such transformations to yield more complex frameworks. nih.gov

For instance, derivatives such as 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde serve as key intermediates for synthesizing fused heterocyclic systems. This aldehyde can be reacted with various reagents to produce benzo[c]acridines, naphthyl thiopyrimidines, and pyrazolo[2,3‐a]‐benzo[h]quinazolines. researchgate.net The synthesis of diverse polycyclic scaffolds is crucial for the exploration of new chemical space in drug discovery. whiterose.ac.uk The functional groups on the dihydronaphthalene ring can act as handles to build these larger, more complex structures. whiterose.ac.uk

Derivatization to Access Diverse Functionalized Compounds

This compound possesses two primary sites for chemical modification: the carboxylic acid group and the alkene double bond. This dual reactivity allows for the synthesis of a wide range of functionalized derivatives.

The carboxylic acid group can be converted into a variety of other functional groups. Standard organic transformations can be used to synthesize esters, amides, and acyl hydrazides. thermofisher.com It can also be reduced to form the corresponding alcohol. These transformations provide access to a broad class of compounds with differing physical and chemical properties.

The alkene functionality within the dihydronaphthalene ring can undergo various addition reactions. A key transformation is epoxidation, which introduces a reactive epoxide ring into the molecule. organic-chemistry.orgunsri.ac.id This epoxide can then be opened by various nucleophiles to yield trans-disubstituted products, adding further complexity and functionality to the scaffold. acs.org

Furthermore, the carboxylic acid function itself is a gateway to forming heterocyclic structures like triazoles. General methods exist for the synthesis of 1,2,4-triazoles starting from carboxylic acids, which react with hydrazines and other reagents. researchgate.netresearchgate.net Similarly, amino derivatives can be synthesized through various routes, such as the decarboxylative coupling of amino acids to carbonyl compounds, a reaction that highlights the versatility of combining carboxylic acid chemistry with other functionalities. rsc.org

Table 2: Potential Derivatizations of this compound This table is interactive. You can sort and filter the data.

Functional Group Targeted Reaction Type Resulting Functional Group/Scaffold
Carboxylic Acid Reduction Alcohol
Carboxylic Acid Amidation Amide thermofisher.com
Carboxylic Acid Condensation with Hydrazine Triazole researchgate.netresearchgate.net
Carboxylic Acid Conversion to Aliphatic Amine Amino Derivative thermofisher.com

Future Research Directions and Unexplored Potential

The synthesis and derivatization of 1,2-dihydronaphthalene-1-carboxylic acid and related aryldihydronaphthalene (ADHN) structures represent a dynamic area of organic chemistry. nih.gov These compounds serve as crucial intermediates for a wide array of more complex molecules, including natural products and bioactive substances. nih.gov Future research is poised to significantly enhance the efficiency, versatility, and understanding of the chemical transformations involving this structural motif. The following sections outline key areas ripe for exploration and development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-Dihydronaphthalene-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or catalytic hydrogenation of naphthalene derivatives. For example, hydrogenation of 1-naphthoic acid derivatives using palladium-on-carbon (Pd/C) under hydrogen gas at 50–80°C achieves partial saturation of the aromatic ring . Optimizing catalyst loading (e.g., 5–10% Pd/C) and reaction time (4–12 hours) is critical to balancing yield and selectivity. Solvent polarity (e.g., ethanol vs. tetrahydrofuran) also impacts reaction efficiency, with polar aprotic solvents favoring higher conversions .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

  • HPLC : C18 reverse-phase column with UV detection at 254 nm to assess purity (>98% recommended for biological studies) .
  • NMR : 1^1H NMR (400 MHz, CDCl3_3) should show characteristic signals: δ 7.2–7.8 (m, aromatic protons), δ 2.5–3.2 (m, dihydronaphthalene CH2_2 groups) .
  • FT-IR : Carboxylic acid C=O stretch at ~1700 cm1^{-1} and O-H stretch at 2500–3000 cm1^{-1} confirm functional groups .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Substituents at the 3- or 4-position alter electron density and steric hindrance. For example, electron-withdrawing groups (e.g., -NO2_2) enhance dienophile activity, while bulky groups (e.g., -CH3_3) reduce reaction rates. Computational modeling (DFT at B3LYP/6-31G* level) predicts frontier molecular orbitals to identify reactive sites . Experimental validation involves kinetic studies under controlled conditions (e.g., 60°C in dichloromethane with 10 mol% Lewis acid catalysts) .

Q. What strategies resolve contradictions in reported toxicity data for this compound across in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activity in hepatic models vs. renal excretion in mammals). To address this:

  • Dose-Response Standardization : Use OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) across models .
  • Metabolite Profiling : LC-MS/MS to identify species-specific metabolites (e.g., glucuronide conjugates in rodents vs. sulfate conjugates in primates) .
  • Cross-Model Validation : Compare results from zebrafish embryos (OECD TG 236) and mammalian hepatocytes to assess metabolic relevance .

Q. How can researchers optimize the catalytic asymmetric synthesis of enantiomerically pure this compound derivatives?

  • Methodological Answer : Chiral phosphine ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) enable enantioselective hydrogenation. Key parameters:

  • Ligand-Metal Ratio : 1:1 to 1:2 molar ratios for optimal stereocontrol .
  • Pressure : 10–50 bar H2_2 to minimize side reactions.
  • Temperature : 25–40°C to balance enantiomeric excess (ee) and reaction rate. Monitor ee via chiral HPLC (Chiralpak AD-H column) .

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